molecular formula C13H18N6O2 B11077896 1,3-dimethyl-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11077896
M. Wt: 290.32 g/mol
InChI Key: AOHYNSFTDJGINE-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a pyrrolidine ring and a purine core, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolidine derivative with a purine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

1,3-DIMETHYL-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Purine Derivatives: Other purine-based compounds, including caffeine and theobromine.

Uniqueness

1,3-DIMETHYL-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of a pyrrolidine ring and a purine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N6O2

Molecular Weight

290.32 g/mol

IUPAC Name

7-[2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H18N6O2/c1-17-11-10(12(20)18(2)13(17)21)19(8-16-11)7-6-15-9-4-3-5-14-9/h8H,3-7H2,1-2H3,(H,14,15)

InChI Key

AOHYNSFTDJGINE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC3=NCCC3

Origin of Product

United States

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